molecular formula C13H25F6N2P B6302562 1-methyl-3-nonylimidazolium hexafluorophosphate CAS No. 343952-29-4

1-methyl-3-nonylimidazolium hexafluorophosphate

Cat. No.: B6302562
CAS No.: 343952-29-4
M. Wt: 354.32 g/mol
InChI Key: JPJSILOBVNUUAQ-UHFFFAOYSA-N
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Description

1-Methyl-3-nonylimidazolium hexafluorophosphate is a chemical compound belonging to the class of imidazolium-based ionic liquids. It is characterized by its unique structure, which includes a nonyl group attached to the imidazolium ring and a hexafluorophosphate anion. This compound is known for its high thermal stability and low melting point, making it a valuable substance in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-methyl-3-nonylimidazolium hexafluorophosphate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

1-Methyl-3-nonylimidazolium hexafluorophosphate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-nonylimidazolium hexafluorophosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Methyl-3-nonylimidazolium hexafluorophosphate can be compared with other imidazolium-based ionic liquids, such as:

  • 1-Butyl-3-methylimidazolium hexafluorophosphate
  • 1-Ethyl-3-methylimidazolium hexafluorophosphate
  • 1-Octyl-3-methylimidazolium hexafluorophosphate

Compared to these compounds, this compound exhibits higher thermal stability and lower melting point, making it more suitable for applications requiring extreme conditions .

Properties

IUPAC Name

1-methyl-3-nonylimidazol-1-ium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N2.F6P/c1-3-4-5-6-7-8-9-10-15-12-11-14(2)13-15;1-7(2,3,4,5)6/h11-13H,3-10H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJSILOBVNUUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25F6N2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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